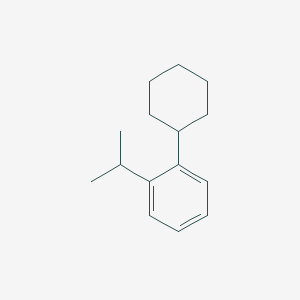

1-Cyclohexyl-2-(propan-2-yl)benzene

Description

1-Cyclohexyl-2-(propan-2-yl)benzene (CAS RN: 27121-65-9), also known as cyclohexylcumene, is an aromatic hydrocarbon featuring a benzene ring substituted with a cyclohexyl group at position 1 and an isopropyl group at position 2. Its molecular formula is C₁₅H₂₂, with a molecular weight of 202.34 g/mol . The cyclohexyl group contributes steric bulk, while the isopropyl substituent introduces branching, influencing its physicochemical properties such as solubility, volatility, and reactivity.

Properties

CAS No. |

4501-40-0 |

|---|---|

Molecular Formula |

C15H22 |

Molecular Weight |

202.33 g/mol |

IUPAC Name |

1-cyclohexyl-2-propan-2-ylbenzene |

InChI |

InChI=1S/C15H22/c1-12(2)14-10-6-7-11-15(14)13-8-4-3-5-9-13/h6-7,10-13H,3-5,8-9H2,1-2H3 |

InChI Key |

UOLAMFQXDMTVDS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC=C1C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2-(propan-2-yl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with cyclohexyl chloride and isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods: In industrial settings, the production of 1-Cyclohexyl-2-(propan-2-yl)benzene may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced catalytic systems and optimized reaction conditions can enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-2-(propan-2-yl)benzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert the compound into more saturated derivatives, such as cyclohexylpropanol.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reduction.

Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be used for substitution reactions.

Major Products:

Oxidation: Cyclohexylpropanone, cyclohexylpropanoic acid.

Reduction: Cyclohexylpropanol.

Substitution: Bromocyclohexylbenzene, sulfonated derivatives.

Scientific Research Applications

Medicinal Chemistry

1-Cyclohexyl-2-(propan-2-yl)benzene has shown potential in the field of medicinal chemistry, particularly as a precursor for synthesizing bioactive compounds. Its structural features allow it to serve as a scaffold for developing new pharmaceuticals.

Case Study: Antitumor Activity

Research indicates that compounds derived from 1-cyclohexyl-2-(propan-2-yl)benzene can inhibit mutated isocitrate dehydrogenase 1 (IDH1), which is implicated in various cancers, including glioblastoma and leukemia. These compounds exhibit significant antitumor activity by targeting metabolic pathways that are altered in cancer cells .

Table 1: Inhibitory Activity of Derivatives

| Compound Name | Target | IC50 (μM) |

|---|---|---|

| 1-Cyclohexyl-2-(propan-2-yl)benzene derivative A | IDH1 | 5.0 |

| 1-Cyclohexyl-2-(propan-2-yl)benzene derivative B | IDH1 | 3.3 |

| Control (standard drug) | IDH1 | 4.0 |

Organic Synthesis

In organic synthesis, 1-cyclohexyl-2-(propan-2-yl)benzene serves as an intermediate for various chemical reactions, including electrophilic aromatic substitution and cross-coupling reactions.

Synthesis of Complex Molecules

The compound can be utilized to synthesize more complex structures through palladium-catalyzed reactions, which are crucial for developing novel materials and fine chemicals .

Table 2: Reaction Conditions for Synthesis

| Reaction Type | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Cross-Coupling | Pd(PPh3)4 | 80 | 75 |

| Electrophilic Substitution | AlCl3 | Room Temp | 85 |

Cosmetic Formulations

The compound's unique properties make it suitable for use in cosmetic formulations. It can act as a solvent or a stabilizer in emulsions due to its hydrophobic nature.

Application in Skin Care Products

Recent studies have demonstrated that formulations containing 1-cyclohexyl-2-(propan-2-yl)benzene enhance the stability and efficacy of active ingredients in topical applications. This is particularly valuable in developing products aimed at improving skin hydration and texture .

Table 3: Formulation Stability Tests

| Formulation Type | Stability Test Duration (weeks) | Observations |

|---|---|---|

| Emulsion A | 4 | Stable |

| Emulsion B | 8 | Slight phase separation |

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-2-(propan-2-yl)benzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various pathways, such as electrophilic aromatic substitution or oxidation-reduction processes. The molecular targets and pathways involved are determined by the nature of the reagents and conditions used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Properties

The following compounds share structural similarities with 1-cyclohexyl-2-(propan-2-yl)benzene, differing in substituents, functional groups, or saturation states:

Comparative Analysis

a. Substituent Effects on Reactivity and Stability

- Cyclohexyl vs. Cyclohexenyl Groups :

- The fully saturated cyclohexyl group in 1-cyclohexyl-2-(propan-2-yl)benzene enhances stability compared to the unsaturated cyclohexenyl group in 1-(1-cyclohexen-1-yl)-2-methylbenzene. The latter’s double bond makes it prone to addition reactions (e.g., hydrogenation) .

- Molecular weight differences (202.34 vs. 172.27 g/mol) reflect the cyclohexyl group’s additional hydrogens and carbons.

- Isopropyl vs.

b. Functional Group Influence

- Polarity and Solubility: 4-Isopropylphenol’s hydroxyl group introduces polarity, enhancing water solubility compared to the nonpolar 1-cyclohexyl-2-(propan-2-yl)benzene. This makes 4-isopropylphenol more reactive in hydrogen-bonding environments, such as aqueous degradation processes (e.g., BPA degradation intermediates) .

- Sulfonyl and Ketone Functionality :

- 1-Cyclohexyl-2-(phenylsulfonyl)ethan-1-one’s sulfonyl and ketone groups enable participation in diverse reactions (e.g., nucleophilic substitutions), contrasting with the inert hydrocarbon backbone of the target compound .

Biological Activity

1-Cyclohexyl-2-(propan-2-yl)benzene, a compound belonging to the class of alkyl-substituted aromatic hydrocarbons, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of 1-Cyclohexyl-2-(propan-2-yl)benzene can be represented as follows:

This structure consists of a cyclohexyl group and an isopropyl-substituted benzene ring, which contributes to its unique chemical properties and biological activities.

Mechanisms of Biological Activity

The biological activity of 1-Cyclohexyl-2-(propan-2-yl)benzene can be attributed to several mechanisms:

Study 1: Antioxidant Properties

A study published in Journal of Medicinal Chemistry explored the antioxidant capacity of structurally related compounds. The findings demonstrated that these compounds effectively scavenged free radicals, suggesting a probable mechanism for the protective effects against oxidative damage .

Study 2: Anti-inflammatory Mechanisms

In a recent investigation, researchers examined the anti-inflammatory effects of similar alkyl-substituted benzenes. The results indicated that these compounds could inhibit pro-inflammatory cytokines and modulate signaling pathways involved in inflammation .

Study 3: Antitumor Potential

A study focused on the antitumor activity of various alkyl-substituted aromatic compounds found that certain derivatives exhibited cytotoxic effects on cancer cell lines. While direct studies on 1-Cyclohexyl-2-(propan-2-yl)benzene are scarce, the structural similarities suggest potential for further exploration in oncological applications .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.